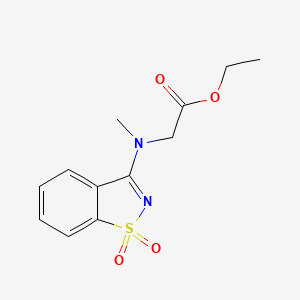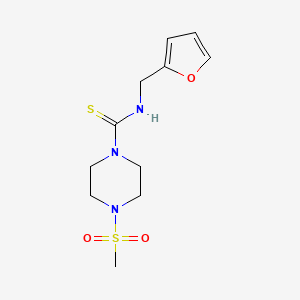![molecular formula C15H14F3NO2 B5818074 N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as A-836,339, is a potent and selective agonist for the cannabinoid CB1 receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been used in various scientific research applications. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has also been used in the study of the endocannabinoid system and the role of CB1 receptors in various physiological processes.
Wirkmechanismus
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide is a potent and selective agonist for the CB1 receptor. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and pain sensation. Activation of CB1 receptors by N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide leads to the activation of intracellular signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in the treatment of various diseases and disorders. However, there are also limitations to the use of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids. Additionally, it may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is the further study of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other physiological processes, such as inflammation and neuroprotection. Additionally, the development of more selective agonists for the CB1 receptor may lead to the development of more effective therapies for various diseases and disorders.
Synthesemethoden
The synthesis of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been described in the literature. The synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with isopropylamine in the presence of a reducing agent to produce the corresponding imine. The imine is then reduced to the amine using a hydrogenation catalyst. The amine is then reacted with furan-2-carboxylic acid to produce the final product.
Eigenschaften
IUPAC Name |
N-propan-2-yl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-9(2)19-14(20)13-7-6-12(21-13)10-4-3-5-11(8-10)15(16,17)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFSNERBQHZWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)


![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)